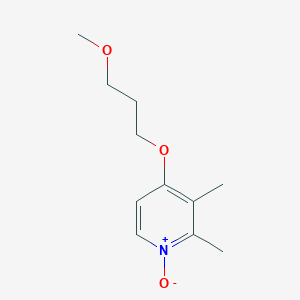

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Description

Properties

IUPAC Name |

4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQKWDSCDLYKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434162 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-18-1 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide basic properties

An In-depth Technical Guide to the Basic Properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Introduction

This compound, with CAS number 117977-18-1, is a heterocyclic compound belonging to the pyridine N-oxide class.[1][2] This molecule is of significant interest to researchers and professionals in drug development, primarily for its role as a key intermediate in the synthesis of Rabeprazole.[3][4] Rabeprazole is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions.[5] The chemical structure features a pyridine ring N-oxidized, with methyl groups at positions 2 and 3, and a 3-methoxypropoxy group at position 4. This substitution pattern, particularly the N-oxide functional group, influences its reactivity and basicity, making it a crucial building block in multi-step pharmaceutical syntheses.[2] This document provides a comprehensive overview of its basic properties, synthesis, and its role in the context of its end-product, Rabeprazole.

Physicochemical and Basic Properties

The fundamental properties of this compound are critical for its handling, reaction optimization, and formulation. While extensive experimental data is not publicly available, predicted values and data from supplier specifications provide a solid foundation for its characterization. The predicted pKa of 2.85 suggests it is a weak base. Its physical form is typically a solid, ranging in color from brown to very dark brown, and it may present as a low-melting solid or oil.[6][7]

| Property | Value | Reference |

| IUPAC Name | 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | [1] |

| CAS Number | 117977-18-1 | [1][8] |

| Molecular Formula | C₁₁H₁₇NO₃ | [1][6][9] |

| Molecular Weight | 211.26 g/mol | [1][6][9] |

| Predicted pKa | 2.85 ± 0.10 | [6] |

| Predicted Boiling Point | 387.4 ± 37.0 °C at 760 mmHg | [6] |

| Predicted Density | 1.05 ± 0.1 g/cm³ | |

| Appearance | Brown to Very Dark Brown Solid or Oil | [6][8] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Very Slightly) | [6] |

| Storage Conditions | 2-8°C, Refrigerator, under inert atmosphere | [6][7][8] |

| XLogP3-AA | 0.8 | [1] |

| Topological Polar Surface Area | 43.9 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Role in Pharmaceutical Synthesis and Biological Context

The primary application of this compound is as a precursor in the synthesis of Rabeprazole, a drug that inhibits gastric acid secretion.[10] The synthesis involves several key transformations where this N-oxide intermediate is functionalized to build the final benzimidazole structure of Rabeprazole.[3][4]

Synthetic Pathway Overview

The synthesis of Rabeprazole from its precursors is a multi-step process. The N-oxide is a critical intermediate that allows for selective functionalization of the pyridine ring, which is a common strategy in the synthesis of substituted pyridines.

Mechanism of Action of Rabeprazole

Although this compound is not biologically active itself, it is a key component of Rabeprazole. Rabeprazole functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. After systemic absorption, the prodrug Rabeprazole is activated in the acidic environment of the parietal cell's secretory canaliculus, converting to a reactive sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the proton pump, inactivating it and thus blocking the final step of acid secretion.

Experimental Protocols

Detailed experimental protocols for determining the basic properties of this specific compound are not widely published. Therefore, generalized, standard methodologies are presented below, alongside a synthesis protocol derived from patent literature.

Protocol 1: Synthesis

This protocol is adapted from patent CN103664886A, which describes the preparation of the title compound.[3]

Methodology Details:

-

Reaction Setup: In a suitable reaction flask, 2,3-Dimethyl-4-nitropyridine-N-oxide is combined with dimethylformamide (DMF), 3-methoxy-1-propanol, and anhydrous potassium carbonate.[3]

-

Heating: The mixture is heated to a temperature of 120-125 °C and stirred for approximately 4 hours.[3]

-

Completion Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.[3]

-

Cooling and Filtration: Once complete, the reaction mixture is cooled to 40-50 °C and filtered to remove solid potassium carbonate and other inorganic byproducts.[3]

-

Product Solution: The collected solid is washed with DMF, and the wash is combined with the main filtrate. The resulting solution contains the desired product, this compound, which can be used directly in subsequent steps.[3]

Protocol 2: pKa Determination (General Method)

The acid dissociation constant (pKa) can be determined via potentiometric titration.

Methodology Details:

-

Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water/methanol mixture) to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol 3: Solubility Determination (General Method)

The shake-flask method is a standard approach for determining aqueous solubility.

Methodology Details:

-

Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer solution) in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound under the specified conditions.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit largely predicted, physicochemical properties. Its significance is intrinsically linked to its role in the industrial synthesis of Rabeprazole. Understanding its basicity, solubility, and reactivity is paramount for optimizing the manufacturing processes of this important pharmaceutical agent. The provided synthetic protocols and analytical methodologies offer a technical foundation for professionals engaged in the research and development of related compounds.

References

- 1. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 117977-18-1: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine… [cymitquimica.com]

- 3. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Rabeprazole - Wikipedia [en.wikipedia.org]

- 6. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide CAS#: 117977-18-1 [m.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CAS 117977-18-1|4-(3-Methoxypropoxy)-2,3-Dimethylpyridine-N-Oxide [rlavie.com]

- 9. 4-(3-METHOXYPROPOXY)-2,3-DIMETHYLPYRIDINE-N-OXIDE | VSNCHEM [vsnchem.com]

- 10. sincerechemical.com [sincerechemical.com]

An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide (CAS 117977-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis and subsequent reaction, and includes spectral data for characterization. The synthesis workflow is visualized to facilitate a clear understanding of its role in the manufacturing process of Rabeprazole.

Chemical and Physical Properties

This compound is a pyridine N-oxide derivative that serves as a crucial building block in pharmaceutical synthesis. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117977-18-1 | [1] |

| Molecular Formula | C₁₁H₁₇NO₃ | [1] |

| Molecular Weight | 211.26 g/mol | [1][2] |

| Appearance | Brown to very dark brown solid | [3] |

| Boiling Point (Predicted) | 387.4 ± 37.0 °C | [2] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Very Slightly) | |

| Storage | 2-8°C, under inert atmosphere | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of the nitro group of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol in the presence of a base.[4]

Experimental Protocol

Materials:

-

2,3-Dimethyl-4-nitropyridine-N-oxide

-

3-Methoxy-1-propanol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure: [4]

-

To a 1000 mL reaction flask, add 100 g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300 mL of DMF, 59 g of 3-methoxy-1-propanol, and 99 g of anhydrous potassium carbonate.

-

Heat the reaction mixture to 120-125 °C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to 40-50 °C and filter to remove solid potassium carbonate.

-

Wash the solid residue with 100 mL of DMF and combine the filtrates.

-

The resulting filtrate containing 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide is typically used directly in the next step without further purification. The reported yield is approximately 93% with an HPLC purity of 99.3%.[4]

Role in Rabeprazole Synthesis

This compound is a key intermediate in the multi-step synthesis of Rabeprazole. The subsequent step involves a rearrangement reaction to introduce a functional group at the 2-methyl position, which is then converted to a chloromethyl group for coupling with 2-mercaptobenzimidazole.

Subsequent Reaction: Formation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide

Materials: [4]

-

Solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide in DMF (from the previous step)

-

Dibenzoyl peroxide (radical initiator)

-

N-Chlorosuccinimide (NCS) or N-chlorophthalimide

-

Tri-n-butylamine (regioselectivity catalyst)

-

Toluene

-

Water

Procedure: [4]

-

To the DMF solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide, add 1.2 g of dibenzoyl peroxide, 109 g of N-chlorophthalimide, and 1 g of tri-n-butylamine.

-

Maintain the reaction mixture at 25-30 °C for 3 hours, monitoring by TLC.

-

Upon completion, add 800 mL of water to the reaction mixture.

-

Extract the aqueous phase with toluene (2 x 300 mL).

-

Combine the organic phases and wash sequentially with water and saturated brine.

-

Dry the toluene solution over anhydrous sodium sulfate and concentrate under reduced pressure at 40-50 °C to yield 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide as a yellow oil.

Spectral Data

¹H NMR:

-

Signals corresponding to the two methyl groups on the pyridine ring.

-

Aromatic protons of the pyridine ring.

-

Methylene protons of the methoxypropoxy side chain (OCH₂, CH₂, CH₂O).

-

A singlet for the methoxy group protons.

¹³C NMR:

-

Signals for the carbons of the pyridine ring, with the carbon bearing the N-oxide group shifted downfield.

-

Carbons of the two methyl groups.

-

Carbons of the methoxypropoxy side chain.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z = 211.12.

IR Spectroscopy:

-

Characteristic peaks for C-O-C stretching of the ether linkage.

-

N-O stretching vibration of the pyridine N-oxide.

-

Aromatic C-H and C=C stretching vibrations.

Visualizations

Synthesis of this compound

Caption: Synthesis of the target compound.

Rabeprazole Synthesis Workflow

Caption: Role in Rabeprazole synthesis.

References

- 1. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide CAS#: 117977-18-1 [m.chemicalbook.com]

- 3. CAS 117977-18-1|4-(3-Methoxypropoxy)-2,3-Dimethylpyridine-N-Oxide [rlavie.com]

- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

An In-depth Technical Guide on 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical compound 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a heterocyclic compound often utilized in pharmaceutical and chemical research. This document summarizes its key molecular properties.

Core Molecular Data

The fundamental quantitative data for this compound is presented below. This information is crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃ | [1][2][3][4] |

| Molecular Weight | 211.26 g/mol | [2][3][4][5] |

| CAS Number | 117977-18-1 | [1][2][5][6] |

| IUPAC Name | 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are specific to individual research applications and are not detailed in the general reference materials. Researchers should consult specific patents or synthetic chemistry literature for detailed methodologies.

Chemical Identity and Properties Visualization

The following diagram illustrates the logical relationship between the compound's name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

- 1. CAS 117977-18-1|4-(3-Methoxypropoxy)-2,3-Dimethylpyridine-N-Oxide [rlavie.com]

- 2. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 117977-18-1: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine… [cymitquimica.com]

- 5. 117977-18-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound 117977-18-1, CasNo.117977-18-1 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

IUPAC Name: 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[1][2]

This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This pyridine derivative plays a crucial role in the multi-step synthesis of Rabeprazole. Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 117977-18-1 |

| Molecular Formula | C11H17NO3 |

| Molecular Weight | 211.26 g/mol [2] |

| Appearance | Pale yellow to very dark brown oil or low-melting solid[3] |

| Purity (Typical) | ≥95%[2] |

| Storage | 2-8°C, in a sealed, air-resistant place[2][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall synthesis of Rabeprazole. The most common synthetic routes start from either 2,3-dimethyl-4-nitropyridine-N-oxide or 4-chloro-2,3-dimethylpyridine 1-oxide.

Synthesis from 2,3-Dimethyl-4-nitropyridine-N-oxide

A widely employed method involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol in the presence of a base.

Experimental Protocol:

-

To a 1000 mL reaction flask, add 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300 mL of Dimethylformamide (DMF), 59g of 3-methoxy-1-propanol, and 99g of anhydrous potassium carbonate.[4]

-

Heat the mixture to 120-125 °C and stir for 4 hours.[4]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to 40-50 °C.[4]

-

Filter the solid and wash it with dimethylformamide.[4]

-

The combined filtrate contains the desired product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.[4]

This process has been reported to yield the product with a purity of 99.3% as determined by HPLC, with a calculated yield of 93%.[4]

Synthesis from 4-chloro-2,3-dimethylpyridine 1-oxide

An alternative synthesis route involves the reaction of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base.

Experimental Protocol:

-

Treat 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of sodium hydride.

This reaction yields this compound.

Role in Rabeprazole Synthesis

This compound is a stable intermediate that undergoes further reactions to form the core structure of Rabeprazole. The subsequent step typically involves a rearrangement reaction.

Polonovski-type Rearrangement:

The N-oxide is reacted with acetic anhydride, leading to a rearrangement that introduces an acetoxymethyl group at the 2-position of the pyridine ring.[1]

Experimental Protocol for Rearrangement:

-

Add 50g of 2,3-dimethyl-4-(3-methoxypropoxy)pyridine nitrogen oxide, 48.5g of acetic anhydride, and 4g of p-toluenesulfonic acid into a reaction flask.[5]

-

Stir the mixture evenly and raise the temperature to 50 ± 5 °C.[5]

-

Maintain the reaction at this temperature for 3 hours, monitoring for completion by TLC.[5]

-

Upon completion, concentrate the reaction mixture under negative pressure to remove excess acetic anhydride.[5]

The resulting product is 3-methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridine, which is then further processed to synthesize Rabeprazole.[5]

Synthetic Pathway and Workflow

The synthesis of Rabeprazole from 2,3-dimethylpyridine N-oxide, involving the formation of this compound as a key intermediate, can be visualized as follows:

References

- 1. Rabeprazole - Wikipedia [en.wikipedia.org]

- 2. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 5. Preparation method of rabeprazole chloride and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide physical and chemical properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a key chemical intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs), most notably Rabeprazole.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and its pivotal position in pharmaceutical manufacturing workflows.

Physical and Chemical Properties

This compound is a pyridine derivative characterized by the presence of a methoxypropoxy group at the 4-position and an N-oxide functional group.[2] These features influence its polarity, solubility, and reactivity.[2] The compound typically appears as a pale yellow to very dark brown oil or a low-melting solid.[3]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃ | [2][4][5][6] |

| Molecular Weight | 211.26 g/mol | [3][4][6] |

| CAS Number | 117977-18-1 | [2][3][4][5] |

| Appearance | Pale Yellow to Very Dark Brown Oil to Low-Melting Solid; Brown or yellow solid; Brown to Very Dark Brown Solid | [3][5][7] |

| Boiling Point (Predicted) | 387.4 ± 37.0 °C | [6][7] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 2.85 ± 0.10 | [7] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Very Slightly) | [7] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | [3][5][7] |

| IUPAC Name | 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | [4] |

| SMILES | CC1=C(C=C--INVALID-LINK--[O-])OCCCOC | [4] |

Role in Synthesis

The primary application of this compound is as a precursor in the multi-step synthesis of Rabeprazole, a medication used to decrease stomach acid.[1] It is an essential building block that undergoes further chemical transformations to form the final active pharmaceutical ingredient.

The synthesis of Rabeprazole from this intermediate generally involves a Polonovski-type rearrangement, followed by substitution and oxidation steps.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol in the presence of a base.[8]

Materials:

-

2,3-Dimethyl-4-nitropyridine-N-oxide

-

3-methoxy-1-propanol

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

Procedure: [8]

-

To a reaction flask, add 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300mL of DMF, 59g of 3-methoxy-1-propanol, and 99g of Anhydrous potassium carbonate.

-

Heat the mixture to 120-125 °C and stir for 4 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 40-50 °C.

-

Filter the mixture and wash the solid with 100mL of dimethylformamide.

-

The combined filtrate contains the desired product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide solution.

The reported yield for this process is approximately 93%, with a purity of 99.3% as determined by high-performance liquid chromatography (HPLC).[8]

Visualized Workflow

The following diagram illustrates the synthesis of this compound.

Caption: Synthesis workflow for this compound.

The subsequent step in the synthesis of Rabeprazole involves the reaction of this intermediate, often with acetic anhydride, to induce a rearrangement.

Caption: Conversion to the next intermediate in Rabeprazole synthesis.

References

- 1. Rabeprazole - Wikipedia [en.wikipedia.org]

- 2. CAS 117977-18-1: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine… [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 117977-18-1|4-(3-Methoxypropoxy)-2,3-Dimethylpyridine-N-Oxide [rlavie.com]

- 6. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide CAS#: 117977-18-1 [m.chemicalbook.com]

- 7. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide manufacturers and suppliers in india [chemicalbook.com]

- 8. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

The Central Role of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide has emerged as a pivotal intermediate in the field of organic synthesis, most notably in the industrial production of the proton pump inhibitor (PPI) Rabeprazole. This technical guide provides an in-depth analysis of its synthesis, key reactions, and established applications. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis. While its primary application is in the synthesis of Rabeprazole, the broader context of pyridine N-oxide chemistry suggests potential for wider utility in organic transformations.

Introduction

This compound, a substituted pyridine N-oxide, is a crystalline solid at room temperature. Its molecular structure, featuring a pyridine N-oxide core with methyl and methoxypropoxy substituents, imparts unique reactivity that is harnessed in multi-step organic syntheses. The N-oxide functional group activates the pyridine ring for various transformations, making it a versatile building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 117977-18-1 |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| Appearance | Brown or yellow solid |

| Storage | 2-8°C |

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 2,3-dimethylpyridine 1-oxide derivative with 3-methoxy-1-propanol. Two primary starting materials are utilized: 4-chloro-2,3-dimethylpyridine 1-oxide and 2,3-dimethyl-4-nitropyridine-N-oxide.

From 2,3-Dimethyl-4-nitropyridine-N-oxide

This method is frequently cited in patent literature for its high yield and purity.[1]

Experimental Protocol:

-

To a reaction flask, add 2,3-Dimethyl-4-nitropyridine-N-oxide (100g), dimethylformamide (DMF, 300mL), 3-methoxy-1-propanol (59g), and anhydrous potassium carbonate (99g).

-

Heat the mixture to 120-125°C and stir for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 40-50°C.

-

Filter the solid and wash with DMF.

-

The combined filtrate contains the desired product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 93% | [1] |

| Purity (HPLC) | 99.3% | [1] |

From 4-chloro-2,3-dimethylpyridine 1-oxide

An alternative synthesis involves the reaction of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base.

Logical Relationship of Synthesis Pathways

Caption: Synthetic routes to the target compound.

Role in the Synthesis of Rabeprazole

The primary and most well-documented role of this compound is as a crucial intermediate in the synthesis of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.

The synthetic pathway to Rabeprazole involves the transformation of this compound into a key electrophilic intermediate, which is then coupled with 2-mercaptobenzimidazole.

Formation of the Electrophilic Intermediate

This compound is typically converted to either [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol or 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

Experimental Protocol for the formation of 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide:

-

The solution of 4-(3-methoxy propoxy)-2,3-dimethylpyridine-N-oxide in DMF is treated with a radical initiator (e.g., dibenzoyl peroxide) and N-chlorosuccinimide in the presence of a regioselective catalyst (e.g., tri-n-butylamine).[1]

-

The reaction is typically carried out at a temperature of 10-50°C for 1-6 hours.[1]

Quantitative Data for Chlorination:

| Parameter | Value | Reference |

| Two-step Yield (from nitro precursor) | 82.6% | |

| Purity (HPLC) | 99.2% |

Synthesis of Rabeprazole

The resulting electrophilic intermediate is then condensed with 2-mercaptobenzimidazole, followed by oxidation of the thioether to the corresponding sulfoxide (Rabeprazole).

Rabeprazole Synthesis Workflow

Caption: Key steps in the synthesis of Rabeprazole.

Other Potential Applications in Organic Synthesis

While the synthesis of Rabeprazole is the predominant application, the chemistry of pyridine N-oxides is rich and varied, suggesting other potential roles for this compound. Pyridine N-oxides are known to participate in a range of organic transformations:

-

Oxidizing Agents: Pyridine N-oxides can act as mild and selective oxidizing agents in various reactions.

-

Catalysts: They can serve as catalysts or ligands in transition metal-catalyzed cross-coupling reactions.

-

Precursors to Functionalized Pyridines: The N-oxide group facilitates nucleophilic substitution at the 2- and 4-positions of the pyridine ring, allowing for the introduction of a wide array of functional groups.

Given its specific substitution pattern, this compound could potentially be explored as a precursor for other novel heterocyclic compounds with applications in medicinal chemistry and materials science.

Characterization Data

Table 2: Analytical Characterization Methods

| Technique | Purpose |

| ¹H NMR | Elucidation of the proton environment, confirming the presence of methyl, methoxy, propoxy, and pyridine ring protons. |

| ¹³C NMR | Determination of the carbon skeleton and functional groups. |

| Mass Spectrometry (MS) | Confirmation of the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups, such as the N-O bond stretch. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |

Conclusion

This compound is a cornerstone intermediate in the synthesis of Rabeprazole. Its efficient preparation and subsequent transformations are well-established, making it a compound of significant industrial importance. While its role is currently specialized, the inherent reactivity of the pyridine N-oxide moiety opens avenues for its potential application in the broader landscape of organic synthesis. This guide provides a solid foundation of its known synthesis and reactivity, serving as a valuable resource for chemists in the pharmaceutical and chemical industries. Further research into the spectroscopic characterization and exploration of alternative synthetic applications of this molecule is warranted.

References

An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a substituted pyridine N-oxide ring, makes it a versatile building block in organic synthesis. This compound is most notably recognized as a key precursor in the industrial production of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions.[2][3] The efficiency of the synthesis and the purity of this intermediate are paramount to achieving a high overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its pivotal role in the manufacturing of Rabeprazole.

Chemical and Physical Properties

This compound is typically a brown or yellow solid or oil at room temperature.[4][5] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117977-18-1 | [6][7] |

| Molecular Formula | C₁₁H₁₇NO₃ | [4][6] |

| Molecular Weight | 211.26 g/mol | [6][8] |

| IUPAC Name | 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | [6] |

| Appearance | Brown to very dark brown solid or oil | [4][9] |

| Boiling Point | 387.4 ± 37.0 °C (Predicted) | [9] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [9] |

| Solubility | Slightly soluble in Chloroform, very slightly in Ethyl Acetate | [9] |

| Storage | 2-8°C, under inert atmosphere | [4][9] |

Synthesis of this compound

The industrial synthesis of this intermediate is primarily achieved through the nucleophilic substitution of a leaving group at the 4-position of a 2,3-dimethylpyridine 1-oxide derivative with 3-methoxy-1-propanol. The most common and high-yielding method starts from 2,3-Dimethyl-4-nitropyridine-N-oxide.

Synthetic Workflow

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. Rabeprazole - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS 117977-18-1|4-(3-Methoxypropoxy)-2,3-Dimethylpyridine-N-Oxide [rlavie.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 117977-18-1: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine… [cymitquimica.com]

- 8. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 117977-18-1 [chemicalbook.com]

- 9. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide CAS#: 117977-18-1 [m.chemicalbook.com]

An In-Depth Technical Guide to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide: Discovery, Synthesis, and Role in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a crucial intermediate in the synthesis of the proton pump inhibitor (PPI) Rabeprazole. The document details the historical context of its development, its synthesis, and its chemical properties. While primarily recognized for its role in pharmaceutical manufacturing, this guide also addresses the limited available information on its independent biological activity. Experimental protocols for its synthesis are provided, along with quantitative data and visualizations to facilitate a deeper understanding of its chemistry and significance in drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Rabeprazole, a second-generation proton pump inhibitor used to treat acid-related gastrointestinal conditions. Rabeprazole was patented in 1986 and received medical approval in 1997.[1] The synthesis of Rabeprazole involves a multi-step process, and this compound emerged as a key intermediate in this synthetic pathway.

The initial synthesis of Rabeprazole was disclosed in U.S. Patent No. 5,045,552, which describes the overall synthetic route where this N-oxide plays a pivotal role.[2][3][4][5] Its development was not a standalone discovery but rather a necessary step in the creation of the final active pharmaceutical ingredient. The focus of early research was on the final compound, Rabeprazole, with the intermediates being a means to that end.

Chemical Properties and Data

This compound is a pyridine derivative with the chemical formula C11H17NO3.[6] Its structure includes a pyridine N-oxide moiety, two methyl groups, and a methoxypropoxy side chain. These features contribute to its reactivity and solubility, making it a suitable precursor for subsequent reactions in the Rabeprazole synthesis.

| Property | Value | Source |

| Molecular Formula | C11H17NO3 | [6] |

| Molecular Weight | 211.26 g/mol | [6] |

| CAS Number | 117977-18-1 | [6] |

| IUPAC Name | 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | [6] |

| Appearance | Pale Yellow to Very Dark Brown Oil to Low-Melting Solid | [7] |

| Storage Conditions | 2-8°C Refrigerator | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the overall synthesis of Rabeprazole. The general approach involves the nucleophilic substitution of a leaving group on the pyridine ring with 3-methoxypropanol.

General Synthetic Pathway

The synthesis starts from 2,3-dimethylpyridine N-oxide, which is first nitrated. The resulting nitro group is then displaced by the alkoxide of 3-methoxypropanol to yield this compound.[1]

Detailed Experimental Protocol

The following protocol is based on a method described in a Chinese patent for the preparation of a Rabeprazole intermediate.[8]

Step 1: Preparation of this compound

-

Reactants: 2,3-Dimethyl-4-nitropyridine-N-oxide, 3-methoxy-1-propanol, Anhydrous potassium carbonate, Dimethylformamide (DMF).

-

Procedure:

-

In a reaction flask, combine 2,3-Dimethyl-4-nitropyridine-N-oxide, DMF, 3-methoxy-1-propanol, and anhydrous potassium carbonate.

-

Heat the mixture to 120-125 °C and stir for 4 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 40-50 °C and filter.

-

Wash the solid with DMF and combine the filtrates.

-

-

Yield and Purity: This method reports a yield of 93% with an HPLC purity of 99.3%.[8]

Role in Rabeprazole Synthesis

This compound is a stable intermediate that is subsequently activated to allow for the coupling with the benzimidazole moiety. This activation is typically achieved through a Polonovski-type reaction. Treatment with acetic anhydride rearranges the N-oxide to an acetoxymethylpyridine derivative. This derivative is then chlorinated and coupled with 2-mercaptobenzimidazole to form the thioether precursor to Rabeprazole.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the independent biological activity of this compound. Its primary role described in the scientific and patent literature is that of a chemical intermediate. As such, it is not intended for therapeutic use, and its pharmacological and toxicological profiles have not been extensively studied.

The pharmacological activity of Rabeprazole, the final product, is well-documented. It acts by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] However, studies on the metabolites of Rabeprazole indicate that the primary plasma metabolites, such as rabeprazole thioether and rabeprazole sulfone, do not possess significant antisecretory activity.[9] This suggests that the core structure requires the specific sulfoxide linkage to the benzimidazole moiety for its proton pump inhibiting effects. There is no evidence to suggest that this compound itself interacts with the proton pump or any other signaling pathways in a significant manner.

The metabolism of Rabeprazole is primarily handled by the cytochrome P450 system (CYP2C19 and CYP3A4) and through non-enzymatic reduction.[10] There is no information to suggest that its precursor, this compound, is a substrate or inhibitor of these or any other enzymes involved in major signaling pathways.

Conclusion

This compound is a critical intermediate in the manufacturing of Rabeprazole. Its discovery and development are a direct result of the quest for an efficient synthetic route to this important proton pump inhibitor. While its chemical synthesis and subsequent transformations are well-documented in the patent literature, there is no significant body of research on its independent biological effects or its interaction with cellular signaling pathways. For researchers and professionals in drug development, the primary significance of this compound lies in its role as a key building block in the production of a widely used pharmaceutical agent. Future research, if any, on this molecule would likely focus on optimizing its synthesis to improve the overall efficiency and cost-effectiveness of Rabeprazole production.

References

- 1. Rabeprazole - Wikipedia [en.wikipedia.org]

- 2. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]

- 3. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. ClinPGx [clinpgx.org]

Spectroscopic Analysis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[1]

-

Synonyms: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide, Pyridine, 4-(3-methoxypropoxy)-2,3-dimethyl-, 1-oxide[4]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses. These are predictive and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | d | 1H | H-6 (Pyridine ring) |

| ~6.8-7.0 | d | 1H | H-5 (Pyridine ring) |

| ~4.1-4.3 | t | 2H | -O-CH₂ -CH₂-CH₂-O-CH₃ |

| ~3.5-3.7 | t | 2H | -O-CH₂-CH₂-CH₂ -O-CH₃ |

| ~3.3-3.4 | s | 3H | -O-CH₃ |

| ~2.4-2.6 | s | 3H | C-2 CH₃ (Pyridine ring) |

| ~2.2-2.4 | s | 3H | C-3 CH₃ (Pyridine ring) |

| ~2.0-2.2 | p | 2H | -O-CH₂-CH₂ -CH₂-O-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-4 (Pyridine ring, C-O) |

| ~140-145 | C-2 (Pyridine ring) |

| ~138-142 | C-6 (Pyridine ring) |

| ~125-130 | C-3 (Pyridine ring) |

| ~110-115 | C-5 (Pyridine ring) |

| ~70-75 | -O-CH₂ -CH₂-CH₂-O-CH₃ |

| ~68-72 | -O-CH₂-CH₂-CH₂ -O-CH₃ |

| ~58-62 | -O-CH₃ |

| ~28-32 | -O-CH₂-CH₂ -CH₂-O-CH₃ |

| ~15-20 | C-2 CH₃ (Pyridine ring) |

| ~10-15 | C-3 CH₃ (Pyridine ring) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1600-1550 | Strong | C=C stretch (aromatic ring) |

| ~1250-1200 | Strong | N-O stretch |

| ~1150-1050 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 211.12 | [M]⁺ (Molecular Ion) |

| 195.12 | [M-O]⁺ |

| 194.11 | [M-OH]⁺ |

| 138.09 | [M - C₃H₇O₂]⁺ (Loss of methoxypropoxy side chain) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

-

ATR: Place the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet/plates.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. Acquire the mass spectrum, which will show the molecular ion [M]⁺ and various fragment ions.

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Workflow and Data Integration

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

This comprehensive approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation and characterization of this compound, a crucial step in drug development and chemical research.

References

- 1. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 117977-18-1|this compound|BLD Pharm [bldpharm.com]

- 3. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide CAS#: 117977-18-1 [m.chemicalbook.com]

- 4. CAS 117977-18-1|4-(3-Methoxypropoxy)-2,3-Dimethylpyridine-N-Oxide [rlavie.com]

Methodological & Application

Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide from 2,3-dimethyl-4-nitropyridine-N-oxide

Application Notes and Protocols for the Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is based on the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dimethyl-4-nitropyridine-N-oxide with 3-methoxypropan-1-ol.

The 4-nitro group on the pyridine N-oxide ring is a strong electron-withdrawing group, which activates the C4 position for nucleophilic attack. The N-oxide functionality further enhances the electrophilicity of this position, facilitating the displacement of the nitro group by the alkoxide generated from 3-methoxypropan-1-ol.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction.

Caption: Reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from a documented synthetic method.[1]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2,3-Dimethyl-4-nitropyridine-N-oxide | 37699-43-7 | 168.15 |

| 3-Methoxypropan-1-ol | 1589-49-7 | 90.12 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

Equipment:

-

1000 mL three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-Layer Chromatography (TLC) apparatus

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: To a 1000 mL three-necked round-bottom flask, add 100 g of 2,3-dimethyl-4-nitropyridine-N-oxide and 300 mL of N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add 59 g of 3-methoxy-1-propanol and 99 g of anhydrous potassium carbonate to the flask.

-

Reaction: Heat the reaction mixture to 120-125 °C with stirring.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (2,3-dimethyl-4-nitropyridine-N-oxide) is completely consumed. This is expected to take approximately 4 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to 40-50 °C.

-

Filtration: Filter the reaction mixture to remove the solid potassium carbonate. Wash the solid residue with 100 mL of DMF.

-

Product Solution: Combine the filtrates. The resulting solution contains the product, this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 93% (external standard) |

| HPLC Purity | 99.3% |

Data obtained from patent CN103664886A.[1]

Visualized Experimental Workflow

Caption: Step-by-step experimental workflow.

Physicochemical Properties

Starting Material: 2,3-Dimethyl-4-nitropyridine-N-oxide

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Light yellow solid[2] |

| Purity (typical) | >99% (HPLC)[2] |

Product: this compound

| Property | Value |

| CAS Number | 117977-18-1[3][4] |

| Molecular Formula | C₁₁H₁₇NO₃[3][4] |

| Molecular Weight | 211.26 g/mol [3] |

| Appearance | Brown or yellow solid[4] |

| IUPAC Name | 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[3] |

| Storage | 2-8°C[4] |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.

-

Potassium carbonate is an irritant. Avoid contact with skin and eyes.

-

The reaction is performed at a high temperature. Use appropriate caution when handling the hot reaction mixture.

Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion after 4 hours (as indicated by TLC), consider extending the reaction time. Ensure the temperature is maintained within the specified range of 120-125 °C. The purity and dryness of the reagents, especially potassium carbonate and DMF, are crucial.

-

Low Yield: Low yields may result from incomplete reaction or loss of product during the work-up. Ensure efficient filtration and washing of the solid residue to recover all the product.

-

Impure Product: The purity of the starting materials will directly affect the purity of the final product. Use reagents of high purity. If the final product solution contains significant impurities, further purification steps such as column chromatography may be necessary, although the cited protocol suggests the filtrate is of high purity.[1]

References

- 1. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 117977-18-1|4-(3-Methoxypropoxy)-2,3-Dimethylpyridine-N-Oxide [rlavie.com]

Application Notes and Protocols: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a key intermediate in the synthesis of various pharmaceuticals, notably proton pump inhibitors such as Rabeprazole.[1][2][3] The synthesis of this compound is a critical step that influences the yield and purity of the final active pharmaceutical ingredient. This document provides a detailed overview of the reaction mechanism for its formation, a comprehensive experimental protocol, and relevant quantitative data. The core of the synthesis involves a nucleophilic aromatic substitution reaction on an activated pyridine N-oxide ring.

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction starts with the deprotonation of 3-methoxy-1-propanol by a base (e.g., potassium carbonate) to form a more nucleophilic alkoxide. This alkoxide then attacks the electron-deficient C4 position of 2,3-dimethyl-4-nitropyridine 1-oxide. The pyridine ring is strongly activated towards nucleophilic attack at the C4 position by the electron-withdrawing effects of both the nitro group and the N-oxide functionality.

The nucleophilic attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group and the N-oxide. In the final step, the complex collapses, and the nitro group is eliminated as a leaving group, restoring the aromaticity of the pyridine ring and yielding the final product.

Caption: Reaction mechanism for the formation of the target compound.

Experimental Protocols

The following protocol is adapted from the synthetic method described in patent CN103664886A.[1]

Objective: To synthesize this compound from 2,3-Dimethyl-4-nitropyridine-N-oxide.

Materials:

-

2,3-Dimethyl-4-nitropyridine-N-oxide (100g)

-

3-methoxy-1-propanol (59g)

-

Anhydrous potassium carbonate (99g)

-

Dimethylformamide (DMF) (300mL)

Equipment:

-

1000mL three-necked reaction flask

-

Heating mantle with stirrer

-

Thermometer

-

Condenser

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

Reaction Setup: In a 1000mL reaction flask, add 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300mL of DMF, 59g of 3-methoxy-1-propanol, and 99g of anhydrous potassium carbonate.[1]

-

Reaction Execution: Heat the mixture to 120-125 °C with stirring.[1]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed. The typical reaction time is approximately 4 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to 40-50 °C.[1]

-

Filtration: Filter the solid by-products. Wash the solid residue with a small amount of DMF.[1]

-

Product Solution: Combine the filtrates. The resulting solution contains the product, this compound, in DMF. This solution can be used directly in subsequent synthetic steps.[1]

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis as reported in the cited patent literature.

| Parameter | Value | Reference |

| Reactants | ||

| 2,3-Dimethyl-4-nitropyridine-N-oxide | 100 g | [1] |

| 3-methoxy-1-propanol | 59 g | [1] |

| Anhydrous potassium carbonate | 99 g | [1] |

| Solvent (DMF) | 300 mL | [1] |

| Reaction Conditions | ||

| Temperature | 120-125 °C | [1] |

| Reaction Time | 4 h | [1] |

| Results | ||

| Yield | 93% (calculated by HPLC external standard method) | [1] |

| Purity (HPLC) | 99.3% | [1] |

Conclusion

The synthesis of this compound is efficiently achieved through a high-temperature nucleophilic aromatic substitution. The use of an aprotic polar solvent like DMF and a carbonate base facilitates the reaction, leading to high yield and purity of the desired intermediate. This protocol provides a reliable and scalable method for producing this crucial building block for pharmaceutical synthesis.

References

Application Notes and Protocols: Synthesis of Esomeprazole from 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Esomeprazole, a proton pump inhibitor, commencing from the precursor 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide. The synthesis involves a multi-step process including rearrangement, chlorination, thioether formation, and a final asymmetric oxidation to yield the desired (S)-enantiomer.

Synthetic Pathway Overview

The synthesis of Esomeprazole from this compound can be delineated into four primary stages:

-

Boekelheide Rearrangement: The starting pyridine N-oxide undergoes a rearrangement reaction with acetic anhydride to introduce a functional group at the 2-methyl position, yielding 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine. Subsequent hydrolysis affords the corresponding 2-hydroxymethyl derivative.

-

Chlorination: The 2-hydroxymethyl group is then converted to a more reactive 2-chloromethyl group using a suitable chlorinating agent, such as thionyl chloride.

-

Thioether Formation: The resulting 2-chloromethylpyridine derivative is coupled with 2-mercapto-5-methoxy-1H-benzimidazole in the presence of a base to form the prochiral sulfide intermediate, 2-[((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)thio]-5-methoxy-1H-benzimidazole.

-

Asymmetric Oxidation: The final and crucial step is the enantioselective oxidation of the sulfide intermediate to the corresponding (S)-sulfoxide, Esomeprazole, utilizing a chiral catalyst system, typically based on titanium isopropoxide and diethyl tartrate.

Below is a diagram illustrating the overall synthetic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step of the synthesis, including reaction conditions and expected yields.

Table 1: Synthesis of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Rearrangement | Acetic Anhydride | 90 | 6 | - |

| Hydrolysis | Sodium Hydroxide, Ethanol | 55 | 2 | ~79% (for both steps) |

Table 2: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

| Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Thionyl Chloride, Dichloromethane | 0 - 25 | 2 | ~99% |

Table 3: Synthesis of the Sulfide Intermediate

| Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 2-Mercapto-5-methoxy-1H-benzimidazole, Sodium Hydroxide, Ethanol | 55 | 2 | High |

Table 4: Asymmetric Oxidation to Esomeprazole

| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ti(OiPr)₄, (S,S)-Diethyl Tartrate, N,N-Diisopropylethylamine | Cumene Hydroperoxide | 50-60 | 2-4 | 80-90 | >98 |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of Esomeprazole.

Protocol 1: Synthesis of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

This protocol involves the Boekelheide rearrangement of the starting N-oxide followed by hydrolysis.

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Hydroxide

-

Ethanol

-

Methylene Dichloride

-

Sodium Sulfate

-

Water

Procedure:

-

In a reaction vessel, add this compound to acetic anhydride.

-

Heat the solution to 90°C and stir for 6 hours.

-

After the reaction is complete, remove the acetic anhydride by distillation under reduced pressure.

-

To the obtained residue containing 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, add sodium hydroxide and ethanol at room temperature.

-

Stir the reaction mixture at 55°C for 2 hours.

-

Remove the ethanol by distillation under reduced pressure.

-

Dilute the obtained residue with water and extract with methylene dichloride.

-

Combine the organic layers, dry over sodium sulfate, and filter.

-

Concentrate the filtrate to obtain 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine as an oil.[1]

Protocol 2: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

This protocol details the chlorination of the hydroxymethyl group.[2][3]

Materials:

-

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

-

Thionyl Chloride

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Sodium Sulfate

Procedure:

-

Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in dichloromethane.

-

Cool the solution to 0°C.

-

Add thionyl chloride dropwise to the solution at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

After the reaction is complete, remove the dichloromethane and excess thionyl chloride by distillation under vacuum.

-

Cool the obtained residue to 5°C and neutralize with saturated sodium bicarbonate solution to pH ~7.5.

-

Extract the product with methylene dichloride.

-

Dry the organic layer over sodium sulfate and filter.

-

Concentrate the filtrate to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine as an oil.[1]

Protocol 3: Synthesis of 2-[((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)thio]-5-methoxy-1H-benzimidazole

This protocol describes the formation of the sulfide intermediate.

Materials:

-

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

-

2-Mercapto-5-methoxy-1H-benzimidazole

-

Sodium Hydroxide

-

Ethanol

-

Ethyl Acetate

Procedure:

-

Add sodium hydroxide to ethanol in a reaction vessel at room temperature.

-

Stir the mixture at 55°C for 30 minutes and then cool.

-

Add 2-mercapto-5-methoxy-1H-benzimidazole to the mixture.

-

Add 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine to the reaction mixture.

-

Stir the resulting mixture at 55°C for 2 hours.

-

After the reaction is complete, remove the ethanol by distillation.

-

Add ethyl acetate to the residue.

-

Extract the ethyl acetate layer with a 5% aqueous sodium hydroxide solution.

-

Separate the organic layer and concentrate it to obtain the sulfide intermediate.[1]

Protocol 4: Asymmetric Oxidation to Esomeprazole

This protocol outlines the enantioselective oxidation of the sulfide intermediate to Esomeprazole.

References

- 1. US9428486B1 - Efficient process for the preparation of Esomeprazole (S)-Binol complex - Google Patents [patents.google.com]

- 2. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 3. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

Application Notes and Protocols: The Role of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in Rabeprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Rabeprazole, a proton pump inhibitor, with a focus on the pivotal intermediate, 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide. This document outlines the synthetic pathway, experimental protocols, and quantitative data to facilitate research and development in the pharmaceutical field.

Introduction

Rabeprazole is a substituted benzimidazole that suppresses gastric acid secretion by inhibiting the gastric H+, K+ ATPase enzyme.[1] Its synthesis involves a multi-step process where this compound serves as a crucial building block. This intermediate is prepared from simpler pyridine derivatives and subsequently elaborated to construct the final Rabeprazole molecule. The overall yield of the process can be around 7-8%, which has been considered low for commercial production, leading to various process optimization studies.

Synthetic Pathway Overview

The synthesis of Rabeprazole from 2,3-dimethylpyridine N-oxide involves several key transformations. A common route begins with the nitration of 2,3-dimethylpyridine N-oxide, followed by the displacement of the nitro group with 3-methoxypropanol to yield this compound.[2] This intermediate then undergoes a Polonovski-type rearrangement, followed by functional group manipulations and finally condensation with 2-mercaptobenzimidazole and oxidation to afford Rabeprazole.[2]

An alternative and more direct approach involves the reaction of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride to form this compound.

Below is a diagram illustrating the general synthetic workflow.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of Rabeprazole involving this compound.

Synthesis of this compound

This protocol describes the formation of the key intermediate from 4-chloro-2,3-dimethylpyridine 1-oxide.

Materials:

-

4-chloro-2,3-dimethylpyridine 1-oxide

-

3-methoxypropan-1-ol

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a suitable reaction vessel, suspend sodium hydride in DMSO.

-

To this suspension, add 3-methoxypropan-1-ol.

-

Add 4-chloro-2,3-dimethylpyridine 1-oxide to the reaction mixture.

-

Stir the mixture at the appropriate temperature and for a sufficient duration to ensure the completion of the reaction.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques.

Rearrangement of this compound

This step involves the rearrangement of the pyridine N-oxide to introduce a functional group at the 2-methyl position.

Materials:

-

This compound

-

Acetic anhydride

-

p-Toluenesulfonic acid (optional catalyst)

Procedure:

-

Charge a reaction flask with this compound and acetic anhydride.[3]

-

Optionally, add a catalytic amount of p-toluenesulfonic acid.[3]

-

Heat the reaction mixture to the specified temperature (e.g., 50±5°C or 90°C) and maintain for a set time (e.g., 3 hours).[1][3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Once the reaction is complete, remove the excess acetic anhydride under reduced pressure to obtain 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[3]

Hydrolysis to [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol

The acetoxy intermediate is hydrolyzed to the corresponding alcohol.

Materials:

-

2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve the crude 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine in ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at a suitable temperature (e.g., 55°C) for a specified time (e.g., 2 hours).[4]

-

After the reaction is complete, remove the ethanol by distillation under reduced pressure.

-

The resulting residue containing [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol is then processed for the next step.

Chlorination to 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

The hydroxyl group is converted to a chloro group to facilitate the subsequent condensation reaction.

Materials:

-

[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride in dichloromethane and cool the mixture to between -10°C and -5°C.[5]

-

Slowly add thionyl chloride to the reaction mixture while maintaining the low temperature.[5]

-

Stir the reaction mixture at this temperature for 30 to 60 minutes.[5]

-

Adjust the pH to 7.0-7.5 with an aqueous sodium carbonate solution.[5]

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[5]

Synthesis of Rabeprazole Sulfide

This step involves the condensation of the chloromethyl pyridine derivative with 2-mercaptobenzimidazole.

Materials:

-

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

-

1H-benzo[d]imidazole-2-thiol (2-mercaptobenzimidazole)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of acetone and water.

-

Add 1H-benzo[d]imidazole-2-thiol to this solution and stir until dissolved.

-

Add a solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in water dropwise to the reaction mixture at 15–25°C over 45 minutes.[6]

-

After the addition is complete, a solid will precipitate.

-

Filter the precipitate, wash it with a 50:50 mixture of acetone and water, and dry it under vacuum to yield 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio)-1H-benzo[d]imidazole (Rabeprazole Sulfide).[6]

Oxidation to Rabeprazole

The final step is the oxidation of the sulfide to the corresponding sulfoxide, Rabeprazole.

Materials:

-

2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio)-1H-benzo[d]imidazole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Rabeprazole Sulfide in dichloromethane.

-

Add a solution of m-CPBA in dichloromethane dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or 10°C).[6]

-

Stir the reaction for a sufficient time until the starting material is consumed, as monitored by TLC.

-

Upon completion, the reaction mixture is typically washed with a basic solution (e.g., 5% NaOH solution) to remove excess m-CPBA and the acidic byproduct.[6]

-

The organic layer is then washed, dried, and concentrated to yield Rabeprazole base.

Quantitative Data

The following table summarizes quantitative data for some of the key reaction steps. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Reagents/Solvents | Temp. (°C) | Time (h) | Yield/Purity | Reference |

| Rearrangement | 50g this compound, 48.5g acetic anhydride, 4g p-toluenesulfonic acid | - | 50±5 | 3 | 93.6% Purity (HPLC) | [3] |

| Rearrangement | 50g this compound, 48.5g acetic anhydride, 8g p-toluenesulfonic acid | - | 60±5 | 3 | 95.1% Purity (HPLC) | [3] |

| Rearrangement | 50g this compound, 97g acetic anhydride, 4g p-toluenesulfonic acid | - | 50±5 | 3 | 94.9% Purity (HPLC) | [3] |

| Rabeprazole Sulfide Synthesis | 5.0g 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 3.85g 1H-benzo[d]imidazole-2-thiol | 1.875g NaOH, 25mL Acetone, 50mL Water | 15-25 | 0.75 | 85% Yield | [6] |

| Rabeprazole Sodium Formation | 20.0g Rabeprazole, 2.25g NaOH | 30mL Ethanol, 2000mL Diisopropyl ether (antisolvent) | - | - | 100% Yield | [7] |

| Rabeprazole Sodium Formation | 15.0g Rabeprazole, 1.65g NaOH | 22.5mL Ethanol, 160mL tert-butyl methyl ether (antisolvent) | - | - | 100% Yield | [7] |

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of Rabeprazole from this compound.

Disclaimer: The provided protocols and data are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Rabeprazole - Wikipedia [en.wikipedia.org]

- 3. Preparation method of rabeprazole chloride and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Rabeprazole Sodium synthesis - chemicalbook [chemicalbook.com]

Protocol for the preparation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine from the N-oxide

An Application Note on the Synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine from its N-Oxide Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, a key intermediate in the production of the proton pump inhibitor Rabeprazole.[1][2] The synthesis commences from its corresponding N-oxide, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide. The protocol is divided into two main stages: the rearrangement of the N-oxide to form a hydroxymethyl intermediate, followed by a chlorination step.